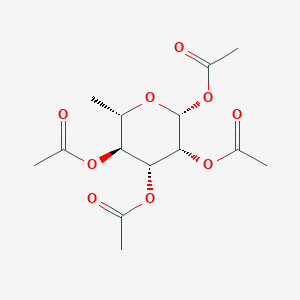
1,3-Difluoro-5-methoxy-2-nitrobenzene
Vue d'ensemble
Description
“1,3-Difluoro-5-methoxy-2-nitrobenzene” is a chemical compound with the CAS Number: 66684-62-6 . It has a molecular weight of 189.12 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5F2NO3 . The InChI Code is 1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 255.5±35.0 °C at 760 mmHg . It is a solid at room temperature .Applications De Recherche Scientifique
Charge Control in SNAr Reaction
1,3-Difluoro-5-methoxy-2-nitrobenzene demonstrates unique behavior in SNAr (nucleophilic aromatic substitution) reactions. Its structure influences the substitution patterns when reacting with nucleophiles like methoxide anion. This behavior provides insights into charge-controlled reactions and transition states in organic chemistry (Cervera, Marquet, & Martin, 1996).
Synthesis and NMR Analysis of Derivatives
This compound is key in synthesizing various organomercury compounds. Studies on its derivatives, particularly those involving mercuric trifluoroacetate, have expanded our understanding of NMR (Nuclear Magnetic Resonance) spectroscopy and its applications in chemical analysis (Deacon, O'Connor, & Stretton, 1986).
Insights into Molecular Structure
Research involving derivatives of this compound, like 1,2-dimethoxy-4-nitrobenzene, offers insights into molecular structures and intermolecular interactions. These studies contribute to a deeper understanding of hydrogen bonding and molecular packing in solid states, enhancing our knowledge of crystallography and material sciences (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).
Conductance Studies in Acid-Base Equilibria
The compound's derivatives have been used in conductance studies to understand acid-base equilibria in organic chemistry. Such research aids in the development of new chemical reaction theories and understanding molecular interactions in different solvents (Barczyński & Szafran, 1994).
Photophysics and Photochemistry
Studies on nitrobenzene derivatives, including those related to this compound, have provided substantial insights into the photophysics and photochemistry of nitroaromatic compounds. These findings are crucial for understanding the behavior of these compounds under UV radiation and their potential environmental impacts (Giussani & Worth, 2017).
Safety and Hazards
The safety information for “1,3-Difluoro-5-methoxy-2-nitrobenzene” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
1,3-difluoro-5-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSGDUOWUPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434114 | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-62-6 | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)









